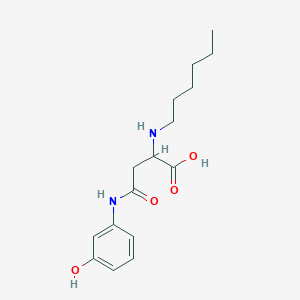

2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including highly selective photocycloaddition, ring-opening, and Hofmann rearrangement, as described for the synthesis of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and its derivatives . Another synthesis route involves the reaction of N-phthaloylglycine to produce bisphosphonic acids, which, while structurally different, shares some synthetic parallels . The synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . These methods could potentially be adapted for the synthesis of 2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid by substituting appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as FT-IR, NMR, and single-crystal X-ray diffraction . These studies provide detailed information on the molecular geometry, bond lengths, and angles, which are crucial for understanding the three-dimensional conformation of the molecule. The crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, for example, has been solved to a high degree of precision .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of heterocyclic synthesis, where derivatives of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were used to synthesize various heterocyclic compounds . The influence of nucleophilic and electrophilic reagents on the resulting compounds was studied, indicating a rich chemistry that could be relevant to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For instance, the thermal stability of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using thermal analysis techniques . The electronic properties, such as the first hyperpolarizability, HOMO and LUMO energies, and molecular electrostatic potential, have been computed and analyzed for 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, providing insights into the charge distribution and stability of the molecule .

Applications De Recherche Scientifique

Enzyme-Linked Immunosorbent Assay (ELISA) Development

A study by Zhang et al. (2008) discusses the synthesis of haptens similar in structure to 2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid. These haptens were used to develop a sensitive Enzyme-Linked Immunosorbent Assay (ELISA) for the analysis of fenthion in fruit samples, demonstrating the potential of such compounds in the development of analytical tools for monitoring pesticide residues in agricultural samples (Zhang et al., 2008).

Reactions with 2-(aminophenyl)methanol

Amalʼchieva et al. (2022) explored the reactions of 4-oxobutanoic acids, including compounds structurally related to 2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid, with 2-(aminophenyl)methanol. This research could provide insights into novel synthetic pathways and the formation of complex organic compounds (Amalʼchieva et al., 2022).

Schiff's Bases Derived from Amino Acids

A study by Gupta et al. (2016) on Schiff's bases derived from amino acids, including structures similar to 2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid, showed their potential as corrosion inhibitors for mild steel. This application in corrosion protection indicates the versatility of such compounds in industrial settings (Gupta et al., 2016).

Catalytic Synthesis

Kiyani and Ghorbani (2015) utilized compounds related to 2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid in a boric acid-catalyzed multi-component reaction for the efficient synthesis of 4H-isoxazol-5-ones in an aqueous medium. This research highlights the role of such compounds in catalytic synthetic processes (Kiyani & Ghorbani, 2015).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(hexylamino)-4-(3-hydroxyanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-2-3-4-5-9-17-14(16(21)22)11-15(20)18-12-7-6-8-13(19)10-12/h6-8,10,14,17,19H,2-5,9,11H2,1H3,(H,18,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZONSAEZRXEPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(CC(=O)NC1=CC(=CC=C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-3-Hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B3014334.png)

![(3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3014335.png)

![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3014336.png)

![(E)-N-[4-(Furan-2-YL)-4-oxobutan-2-YL]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3014341.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B3014345.png)

![3-(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-ol;dihydrochloride](/img/structure/B3014348.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B3014349.png)

![(1R,5S)-8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3014351.png)

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3014352.png)

![3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3014353.png)

![N-(3-chloro-4-methylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3014354.png)